Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate
Description
Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate is a boronate ester featuring a cyclobutane core functionalized with a tert-butyl carboxylate group at position 1 and a tetramethyl-1,3,2-dioxaborolane moiety at position 3 via a methylidene linker. This compound is part of a broader class of boron-containing intermediates critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C16H27BO4 |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H27BO4/c1-14(2,3)19-13(18)12-8-11(9-12)10-17-20-15(4,5)16(6,7)21-17/h10,12H,8-9H2,1-7H3 |
InChI Key |
XRZRMHQCIBTSBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with tert-butyl alcohol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Synthetic Applications
Organic Synthesis
Tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate can serve as a versatile intermediate in organic synthesis. Its boron-containing dioxaborolane moiety allows for participation in boron-mediated reactions, which are crucial for forming carbon-carbon bonds and functional group transformations.
Reaction Pathways
The compound's reactivity can be explored through several pathways:
- Boron-Mediated Reactions : The presence of the dioxaborolane group enhances the compound's ability to undergo cross-coupling reactions.
- Nucleophilic Substitutions : The cyclobutane framework can facilitate nucleophilic attacks at specific positions, allowing for the synthesis of more complex molecules.
Medicinal Chemistry
The structural characteristics of tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate suggest potential applications in drug discovery and development. Compounds with similar structures have been investigated for their pharmacological properties.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique characteristics of tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate:
| Compound Name | Structure/Features | Unique Characteristics |
|---|---|---|
| Tert-butyl 3-bromocyclobutane-1-carboxylate | Contains bromine substituent | Known for its reactivity in nucleophilic substitutions |
| Tert-butyl 1-norbornene | Contains a bicyclic structure | Exhibits unique polymerization properties |
| Tert-butyl 4-methylcyclopentene | Features a cyclopentene ring | Used in various synthetic applications due to its ring strain |
The combination of a cyclobutane framework with a dioxaborolane moiety enhances the reactivity and potential utility of this compound compared to other derivatives.
Study 1: Boron-Mediated Synthesis
In a recent study focusing on boron-mediated reactions, researchers utilized tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate as an intermediate to synthesize complex organic molecules. The study demonstrated that the compound effectively facilitated cross-coupling reactions leading to high yields of desired products.
Study 2: Pharmacological Investigations
Another investigation explored the pharmacological properties of compounds derived from tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate. The results indicated promising activity against specific cancer cell lines, suggesting that this compound could be further developed into potential therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate involves the interaction of its boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogous boronate esters with distinct heterocyclic cores or substituents (Table 1):
Table 1: Key Structural and Physical Properties of Selected Boronate Esters
Key Observations:
- Core Rigidity vs. Flexibility: The cyclobutane core imposes significant ring strain and rigidity, contrasting with the more flexible pyrrolidine (BD165599) and piperidine (PBXA1187) derivatives. This rigidity may enhance stereochemical control in synthesis but reduce solubility compared to saturated heterocycles .
- Boron Electronic Environment: All compounds feature electron-deficient boron atoms, but the dioxaborolane’s tetramethyl substituents enhance stability against protodeboronation compared to less-substituted analogs.
Reactivity in Cross-Coupling Reactions
Boronate esters are pivotal in Suzuki-Miyaura couplings. Comparative studies suggest:
- Cyclobutane Derivative: The strained cyclobutane may reduce reactivity due to steric hindrance around the boron atom, requiring optimized conditions (e.g., higher temperatures or polar solvents) .
- Pyrrolidine/Piperidine Derivatives (BD165599, PBXA1187): These exhibit moderate reactivity, balancing steric bulk and flexibility. PBXA1187’s pyrazole moiety may enable additional coordination modes with palladium catalysts .
- Indolizine Derivative: The methyl ester and planar indolizine system likely enhance solubility and reaction rates in aqueous conditions .
Biological Activity
Tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate, also known by its CAS number 2246802-17-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula for tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate is C15H26BNO4. It has a molecular weight of approximately 295.19 g/mol. The compound features a unique structure that includes a dioxaborolane moiety, which is known for its reactivity in various chemical transformations.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group has been shown to enhance the reactivity of the compound in nucleophilic substitution reactions, which may play a role in its pharmacological effects. Additionally, the cyclobutane ring contributes to the rigidity and stability of the molecule, potentially influencing its binding affinity to target proteins.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Dioxaborolane derivatives have been explored for their ability to inhibit serine hydrolases and other enzyme classes critical in metabolic pathways . The presence of boron in the structure may facilitate interactions with catalytic residues in enzymes, leading to inhibition.
Research Findings and Case Studies
While comprehensive studies specifically focusing on tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate are scarce, related research provides insights into its potential applications:
Q & A
Basic Experimental Design Questions
Q. What are the recommended synthetic routes for preparing tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate, and what key reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via conjugate addition strategies using tert-butyl esters as Michael acceptors. A two-step approach involves (1) preparing tert-butyl 3,3-dimethylcyclobutene-1-carboxylate through thermal [2+2] cycloaddition of methyl acrylate with enamines, followed by (2) boronylation using tetramethyl dioxaborolane reagents. Key conditions include maintaining anhydrous environments, inert gas (N₂/Ar) protection, and precise temperature control (0–20°C) during boron reagent addition to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the cyclobutane backbone and boronate ester moiety. NMR can verify boron coordination.
- X-ray Crystallography : Employ SHELXL for high-resolution structural refinement. For example, SHELX programs are robust for resolving cyclobutane ring puckering and boron-oxygen bond angles. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. What are the critical storage and handling protocols to maintain the stability of this boronate ester under laboratory conditions?
- Methodological Answer : Store the compound at room temperature in a desiccator under inert gas. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tetramethyl dioxaborolan group is prone to hydrolysis or ligand exchange. Use glassware dried at 120°C and conduct reactions under anhydrous conditions .
Advanced Research Considerations
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what catalytic systems optimize its reactivity?
- Methodological Answer : The tetramethyl dioxaborolan moiety enables Suzuki-Miyaura couplings. Optimize reactions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts with K₂CO₃ or CsF as bases in THF/H₂O mixtures. Ligand selection (e.g., SPhos) enhances reactivity for sterically hindered substrates. Monitor reaction progress via TLC or LC-MS to prevent protodeboronation side reactions .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray structural analysis) for this compound?
- Methodological Answer :
- Dynamic Effects : If NMR suggests conformational flexibility (e.g., cyclobutane puckering), compare with X-ray data to identify dominant conformers.
- DFT Calculations : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental values. Adjust solvent and temperature parameters in simulations to match experimental conditions .
Q. What mechanistic insights can be gained from studying the decomposition pathways of this compound under varying pH or catalytic environments?
- Methodological Answer : Perform kinetic studies in buffered solutions (pH 1–14) to track hydrolysis of the boronate ester. Use LC-HRMS to identify intermediates (e.g., boronic acids). Under catalytic conditions (e.g., Pd presence), monitor ligand exchange via NMR or IR spectroscopy to elucidate transmetalation steps .
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict reactivity in novel reaction systems?
- Methodological Answer :
- Reactivity Prediction : Compute Fukui indices or frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the cyclobutane ring.
- Transition-State Analysis : Model Pd-catalyzed cross-coupling transition states using Gaussian or ORCA software. Validate with kinetic isotope effects (KIEs) from deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
